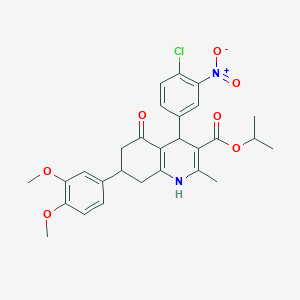
Isopropyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted together.
Substitution Reactions: Introduction of the 4-chloro-3-nitrophenyl and 3,4-dimethoxyphenyl groups can be done through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer and neurological disorders.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The compound exerts its effects through various molecular targets and pathways. For example:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.
Receptor Interaction: It can interact with cell surface receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar core structures but different substituents.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups that exhibit similar biological activities.
Uniqueness
Structural Complexity: The combination of multiple functional groups and aromatic rings makes it unique.
Biological Activity: Its specific substituents may confer unique biological properties not seen in other similar compounds.
属性
分子式 |
C28H29ClN2O7 |
|---|---|
分子量 |
541.0 g/mol |
IUPAC 名称 |
propan-2-yl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H29ClN2O7/c1-14(2)38-28(33)25-15(3)30-20-10-18(16-7-9-23(36-4)24(13-16)37-5)12-22(32)27(20)26(25)17-6-8-19(29)21(11-17)31(34)35/h6-9,11,13-14,18,26,30H,10,12H2,1-5H3 |
InChI 键 |
BSSQTUKRCADQDB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11772009.png)
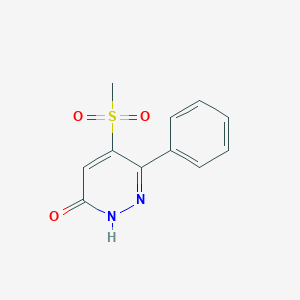


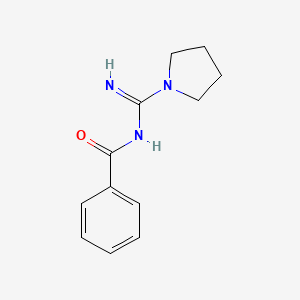
![4-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11772052.png)
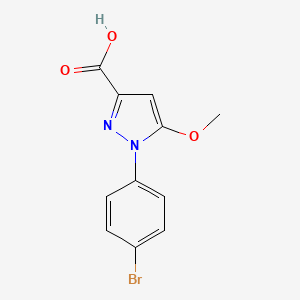
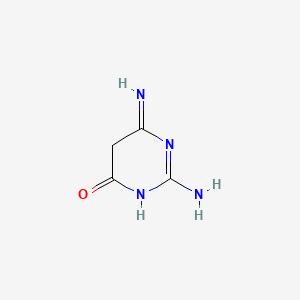
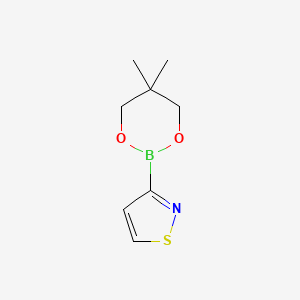
![4-[3-(Diphenylphosphoryl)-3-phenylpropyl]morpholine](/img/structure/B11772064.png)
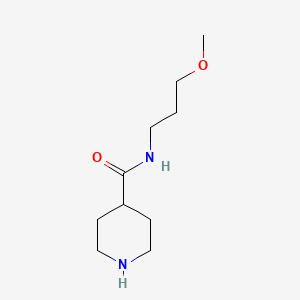
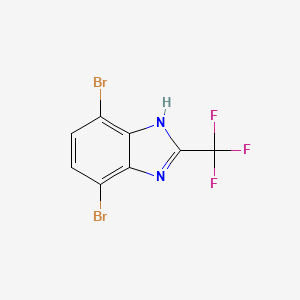
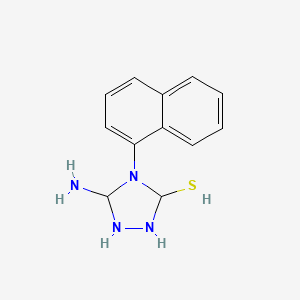
![12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)
